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molecular formula C17H19FN2 B1350651 1-((4-Fluorophenyl)(phenyl)methyl)piperazine CAS No. 27064-89-7

1-((4-Fluorophenyl)(phenyl)methyl)piperazine

Cat. No. B1350651
M. Wt: 270.34 g/mol
InChI Key: KKMSCNTZDCYNSC-UHFFFAOYSA-N
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Patent
US09365553B2

Procedure details

Thionyl chloride was added to (±)-(4-fluorophenyl)phenylmethanol, and the mixture was stirred at a room temperature overnight. After the completion of the reaction was confirmed by HPLC, ethyl acetate was added thereto, and water was added to the mixture. The resulting mixture was neutralized with sodium hydrogen carbonate, and then washed water twice and dried over magnesium sulfate. After the solvent was distilled off, the residue was dissolved in acetonitrile, and piperazine (1.7 g, 20 mmol), potassium iodide (3.3 g, 20 mmol), and potassium carbonate (3.3 g, 24 mmol) were added thereto. The mixture was refluxed overnight. After the completion of the reaction was confirmed by HPLC, the insoluble matter was removed, and the solvent was distilled off. The resulting residue was dissolved in ethyl acetate and washed with water 3 times. The organic layer was dried over magnesium sulfate, and then the solvent was distilled off. Thus the title compound (3.9 g, 72.7%) was obtained as a yellowish white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Quantity
3.3 g
Type
reactant
Reaction Step Three
Quantity
3.3 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
72.7%

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[F:5][C:6]1[CH:11]=[CH:10][C:9]([CH:12]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)O)=[CH:8][CH:7]=1.C(=O)([O-])O.[Na+].[NH:25]1[CH2:30][CH2:29][NH:28][CH2:27][CH2:26]1.[I-].[K+].C(=O)([O-])[O-].[K+].[K+]>O.C(OCC)(=O)C>[F:5][C:6]1[CH:11]=[CH:10][C:9]([CH:12]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:25]2[CH2:30][CH2:29][NH:28][CH2:27][CH2:26]2)=[CH:8][CH:7]=1 |f:2.3,5.6,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C(O)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
1.7 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
3.3 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
3.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at a room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
washed water twice and dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
After the solvent was distilled off
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in acetonitrile
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the insoluble matter was removed
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water 3 times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(N1CCNCC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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